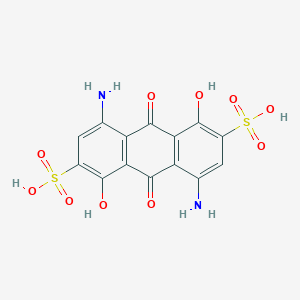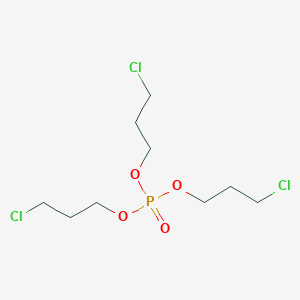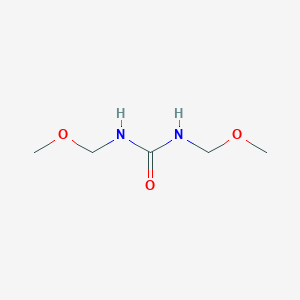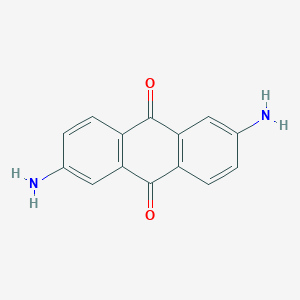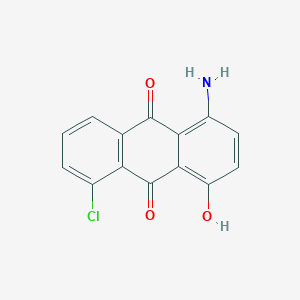
1-Amino-5-chloro-4-hydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-5-chloro-4-hydroxyanthraquinone, also known as Amino Chlorohydroxyanthraquinone (ACHAQ), is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ACHAQ is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants and fungi. This compound has been extensively studied for its potential use in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of ACHAQ is not fully understood. However, it is believed that the compound binds to metal ions through its amino and hydroxy groups. The resulting complex then exhibits fluorescence properties due to the energy transfer between the metal ion and the anthraquinone moiety.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ACHAQ are not well studied. However, it has been shown that the compound exhibits low toxicity in vitro and in vivo. This property makes ACHAQ an ideal candidate for further studies in drug development and other biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ACHAQ in lab experiments include its high selectivity for metal ions, low toxicity, and strong fluorescence properties. However, the limitations of using ACHAQ include its relatively high cost and the need for specialized equipment for the detection of fluorescence.
Zukünftige Richtungen
There are several future directions for the use of ACHAQ in scientific research. One potential application is the development of biosensors for the detection of metal ions in biological and environmental samples. Another potential application is the use of ACHAQ as a fluorescent probe for the imaging of cells and tissues. Additionally, ACHAQ could be used as a starting material for the synthesis of other fluorescent compounds with improved properties.
Conclusion
In conclusion, ACHAQ is a synthetic compound that has gained significant attention in scientific research due to its unique properties. The compound has been extensively studied for its potential use in various fields, including medicine, biology, and chemistry. ACHAQ exhibits strong fluorescence properties and high selectivity for metal ions, making it an ideal candidate for the development of biosensors and other biomedical applications. Further studies are needed to fully understand the mechanism of action and potential applications of ACHAQ in scientific research.
Synthesemethoden
The synthesis of ACHAQ involves the reaction of 1-aminoanthraquinone with thionyl chloride, followed by the reaction of the resulting intermediate with hydrochloric acid. This method yields ACHAQ as a yellow crystalline powder with a melting point of 308-310°C.
Wissenschaftliche Forschungsanwendungen
ACHAQ has been extensively studied for its potential use in various scientific research fields. One of the most promising applications of ACHAQ is its use as a fluorescent probe for the detection of metal ions. ACHAQ has been shown to selectively bind with metal ions such as zinc, copper, and iron, and the resulting complex exhibits strong fluorescence properties. This property makes ACHAQ an ideal candidate for the development of biosensors for the detection of metal ions in biological and environmental samples.
Eigenschaften
CAS-Nummer |
116-84-7 |
|---|---|
Produktname |
1-Amino-5-chloro-4-hydroxyanthraquinone |
Molekularformel |
C14H8ClNO3 |
Molekulargewicht |
273.67 g/mol |
IUPAC-Name |
1-amino-5-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO3/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,17H,16H2 |
InChI-Schlüssel |
QAZNDGDSNIGKLU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O |
Andere CAS-Nummern |
116-84-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)
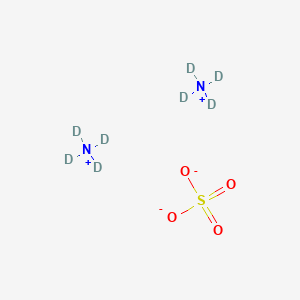
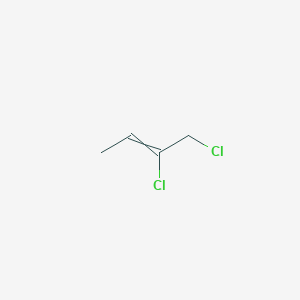
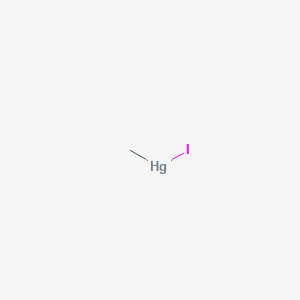
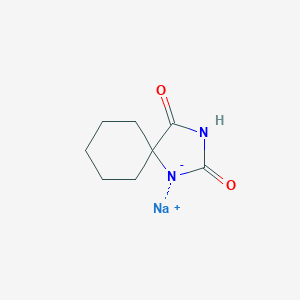
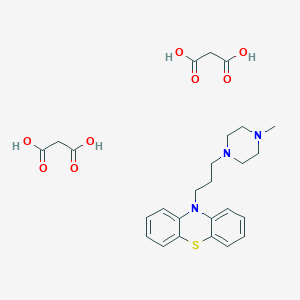
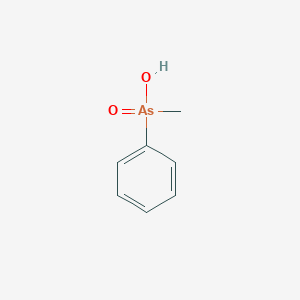
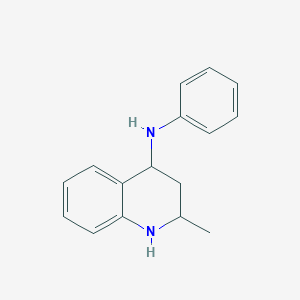
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
